Enerisant Enerisant Enerisant is a histamine H3 receptor antagonist. In H3 receptor binding assay using (R)​-​α-​methyl[3H]​histamine, Enerisant showed IC50 of 4.9 nM. Enerisant may be useful for the treatment of Alzheimer's disease, schizophrenia, etc.
Brand Name: Vulcanchem
CAS No.: 1152747-82-4
VCID: VC0527154
InChI: InChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1
SMILES: O=C(C1=CN(C2=CC=C(OCCCN3[C@H](C)CCC3)C=C2)N=C1)N4CCOCC4
Molecular Formula: C22H30N4O3
Molecular Weight: 398.5 g/mol

Enerisant

CAS No.: 1152747-82-4

Cat. No.: VC0527154

Molecular Formula: C22H30N4O3

Molecular Weight: 398.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Enerisant - 1152747-82-4

Specification

CAS No. 1152747-82-4
Molecular Formula C22H30N4O3
Molecular Weight 398.5 g/mol
IUPAC Name [1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1
Standard InChI Key IABXVJILZYNSTM-GOSISDBHSA-N
Isomeric SMILES C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4
SMILES O=C(C1=CN(C2=CC=C(OCCCN3[C@H](C)CCC3)C=C2)N=C1)N4CCOCC4
Canonical SMILES CC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4
Appearance Solid powder

Introduction

Chemical Properties and Structure

Enerisant, with the IUPAC name [1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone, is a small molecule with distinct chemical properties that contribute to its pharmacological activity.

Basic Chemical Information

PropertyValue
Molecular FormulaC22H30N4O3
Molecular Weight398.5 g/mol
CAS Number1152747-82-4
StereochemistryABSOLUTE
Defined Stereocenters1/1
Charge0

The compound contains six hydrogen bond acceptors, zero hydrogen bond donors, and seven rotatable bonds . Its structural characteristics include a pyrazole ring connected to a phenyl group and a morpholine moiety, with a methylpyrrolidine group linked through a propoxy chain.

Structural Identifiers

IdentifierValue
SMILESC[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4
InChIKeyIABXVJILZYNSTM-GOSISDBHSA-N

The hydrochloride salt form of Enerisant (Enerisant HCl) has a molecular weight of 434.96 g/mol and the formula C22H31ClN4O3 .

Pharmacology and Mechanism of Action

Mechanism of Action

By blocking H3 receptors, Enerisant increases histamine release from histaminergic neurons, leading to stimulation of postsynaptic histamine H1 receptors, which is a key mechanism in promoting wakefulness . This wake-promoting effect is central to its potential therapeutic application in narcolepsy and other sleep-wake disorders.

The compound's mechanism also extends beyond histaminergic effects. Preclinical studies have shown that Enerisant increases total extracellular dopamine and acetylcholine levels in the rat medial prefrontal cortex, suggesting broader neurotransmitter modulation that may contribute to its therapeutic effects .

Pharmacokinetics

Absorption and Distribution

Enerisant exhibits rapid absorption after oral administration, with dose-dependent plasma concentrations . The plasma protein binding is relatively low, approximately 31.0–31.7% in humans , which may result in greater availability of free drug to cross the blood-brain barrier and reach central histamine H3 receptors.

Metabolism and Elimination

One of the most distinctive features of Enerisant is its minimal metabolism in humans. The compound is primarily eliminated unchanged via renal excretion, with 64.5-89.9% of the administered dose recovered unchanged in urine within 48 hours after administration . This characteristic suggests that Enerisant is less likely to be affected by genetic polymorphisms in metabolizing enzymes or to participate in metabolic drug-drug interactions compared to drugs that undergo extensive metabolism.

The elimination half-life of Enerisant is approximately 8 hours , allowing for once-daily dosing in potential clinical applications.

ParameterValue
Protein Binding31.0–31.7%
Elimination Half-life8 hours
ExcretionKidney (64.5–89.9% unchanged)

Preclinical Studies

In Vivo Studies in Rats

Several preclinical studies have demonstrated the pharmacological effects of Enerisant in animal models:

  • Enerisant HCl (0.3-1 mg/kg; oral; single dose) attenuated the biphagous response in male Sprague-Dawley rats .

  • Enerisant hydrochloride (0.1-3 mg/kg; oral; single dose) caused histamine H3 receptor occupancy in a dose-dependent manner in male Sprague-Dawley rats, with a dose of 0.78 mg/kg resulting in half-maximal receptor occupancy .

  • Enerisant HCl (1 mg/kg; subcutaneous; single dose) increased total extracellular histamine levels in the posterior hypothalamus of male Sprague-Dawley rats .

  • Enerisant HCl (1 mg/kg; intraperitoneal; single dose) increased total extracellular dopamine and acetylcholine levels in the rat medial prefrontal cortex .

These findings support the compound's mechanism of action and potential efficacy in modulating neurotransmitter systems relevant to wakefulness and cognition.

Clinical Studies

Phase 2 Clinical Trials in Narcolepsy

Two phase 2, fixed-dose, double-blind, randomized, placebo-controlled trials have been conducted to evaluate Enerisant in patients with narcolepsy:

  • Study 1 investigated dosages of 25, 50, and 100 mg/day administered for 3 weeks.

  • Study 2 investigated lower dosages of 5 and 10 mg/day, based on receptor occupancy results from a positron emission tomography (PET) study .

The primary endpoint in these studies was the mean sleep latency in maintenance of wakefulness test (MWT), and the secondary endpoint was the total score on the Epworth Sleepiness Scale (ESS) .

Positron Emission Tomography (PET) Study

A PET study using [11C]TASP457 as a specific radioligand for histamine H3 receptors was performed in 12 healthy men to measure the histamine H3 receptor occupancy by Enerisant. Scans were conducted at baseline and 2 hours after oral administration of Enerisant hydrochloride, with additional scans at 6 and 26 hours for three of the subjects .

Key findings from this study include:

  • Enerisant decreased radioligand binding in a dose-dependent manner.

  • The estimated receptor occupancy values at 2 hours varied as a function of dose or plasma concentration.

  • With higher doses (12.5 and 25 mg), persistently high occupancy levels (>85%) were maintained.

  • With a lower dose of 5 mg, occupancy was initially high at 2 and 6 hours but decreased to 69.7% at 26 hours .

These findings suggested that a dose of 5 mg or less would be appropriate for the treatment of narcolepsy, providing initially high occupancy for effective symptom management during the day, while allowing for a decrease in occupancy at night to potentially avoid insomnia side effects .

Advantages Over Existing Treatments

Enerisant potentially offers several advantages over existing histamine H3 receptor antagonists, particularly pitolisant:

  • Greater selectivity for the histamine H3 receptor (>3,000-fold selectivity over other histamine receptor subtypes).

  • No affinity for σ1 receptors, unlike pitolisant, which may result in a different side effect profile.

  • Minimal metabolism in humans, with most of the drug excreted unchanged in urine, potentially reducing the risk of pharmacokinetic drug-drug interactions .

  • The time-dependent receptor occupancy profile of the 5 mg dose (high during the day, decreasing at night) may offer a favorable efficacy-safety balance by reducing the risk of insomnia .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator